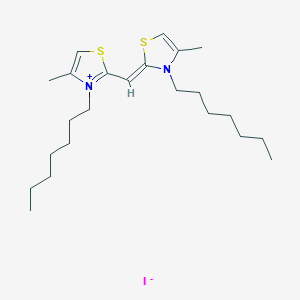

Pionin

Description

Properties

CAS No. |

15763-48-1 |

|---|---|

Molecular Formula |

C23H39IN2S2 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole iodide |

InChI |

InChI=1S/C23H39N2S2.HI/c1-5-7-9-11-13-15-24-20(3)18-26-22(24)17-23-25(21(4)19-27-23)16-14-12-10-8-6-2;/h17-19H,5-16H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

DQYSALLXMHVJAV-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-] |

Canonical SMILES |

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.[I-] |

Other CAS No. |

15763-48-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Antimicrobial Action of Pionin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pionin, a member of the phenazine class of bioactive compounds, exhibits broad-spectrum antimicrobial activity against a range of bacterial pathogens. This technical guide provides an in-depth analysis of the core mechanisms underlying its bactericidal and bacteriostatic effects. The primary mode of action centers on the induction of oxidative stress through redox cycling, disruption of cellular respiration, and damage to cellular macromolecules. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in this compound's antimicrobial action. It is important to note that much of the detailed mechanistic understanding of this compound is extrapolated from studies on the closely related and well-characterized phenazine, pyocyanin, which is often considered synonymous with this compound in older literature.

Core Mechanism of Action: A Multi-pronged Attack

The antimicrobial efficacy of this compound is not attributed to a single target but rather to a cascade of disruptive events initiated by its unique redox properties. The core mechanism can be dissected into three interconnected processes:

-

Redox Cycling and Generation of Reactive Oxygen Species (ROS): The cornerstone of this compound's antimicrobial activity is its ability to act as a redox catalyst within the bacterial cell. This compound readily accepts electrons from cellular reducing agents, primarily NADH and NADPH. This reduction transforms this compound into a radical form, which then rapidly reduces molecular oxygen (O₂) to produce superoxide radicals (O₂•⁻). This process regenerates the oxidized form of this compound, allowing it to repeat the cycle, leading to a continuous and overwhelming production of ROS. The subsequent dismutation of superoxide, either spontaneously or enzymatically, generates hydrogen peroxide (H₂O₂), which can further react to form the highly damaging hydroxyl radical (•OH). This relentless generation of ROS overwhelms the bacterial antioxidant defense systems, leading to widespread cellular damage.[1][2]

-

Inhibition of the Electron Transport Chain: this compound can directly interfere with the bacterial electron transport chain (ETC), a critical process for cellular energy production. By accepting electrons from components of the ETC, this compound diverts the normal flow of electrons to oxygen. This disruption inhibits ATP synthesis and dissipates the proton motive force across the bacterial membrane, which is essential for various cellular functions, including nutrient transport and motility.[1][3][4]

-

Damage to Cellular Macromolecules: The excessive production of ROS induced by this compound leads to significant damage to vital cellular components.[5]

-

Lipid Peroxidation: ROS, particularly the hydroxyl radical, attack the polyunsaturated fatty acids in the bacterial cell membrane, initiating a chain reaction of lipid peroxidation. This process disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular contents.[6]

-

DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as modifications to nucleotide bases, leading to mutations and inhibition of DNA replication and transcription.[2][7]

-

Protein Oxidation: Proteins are also susceptible to oxidative damage, leading to amino acid modifications, protein unfolding, and loss of enzymatic function.

-

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of this compound (often reported as pyocyanin) is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species. The following table summarizes representative MIC values found in the literature. It is important to note that these values can vary depending on the specific strain, growth conditions, and testing methodology.

| Bacterial Species | Gram Stain | Representative MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram+ | 40 - 400 | [8] |

| Enterococcus faecalis | Gram+ | 3.13 | [6] |

| Streptococcus pneumoniae | Gram+ | 15.6 | [8] |

| Escherichia coli | Gram- | 150 - 300 | [8] |

| Klebsiella pneumoniae | Gram- | 150 - 1000 | [8] |

| Proteus vulgaris | Gram- | 500 | [8] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A positive control well (bacteria without this compound) and a negative control well (broth without bacteria) are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS within bacterial cells upon exposure to this compound.

Methodology (using 2',7'-Dichlorofluorescin Diacetate - DCFH-DA):

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Cell Loading: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend in the same buffer. Add DCFH-DA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes to allow the probe to diffuse into the cells.

-

This compound Treatment: After incubation, wash the cells to remove excess probe and resuspend in fresh buffer. Add this compound at the desired concentration.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorometer or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Assessment of Bacterial Cell Membrane Integrity

Objective: To evaluate the damage to the bacterial cell membrane caused by this compound.

Methodology (using Propidium Iodide - PI and SYTO 9):

-

Bacterial Culture and Treatment: Grow the bacterial culture to the desired phase and treat with this compound at various concentrations and for different durations.

-

Staining: Prepare a staining solution containing both SYTO 9 (a green fluorescent nucleic acid stain that enters all cells) and propidium iodide (a red fluorescent nucleic acid stain that only enters cells with compromised membranes). Add the staining solution to the bacterial suspension and incubate in the dark for 15-30 minutes.

-

Visualization and Quantification: Analyze the stained cells using fluorescence microscopy or flow cytometry. Live cells will fluoresce green, while cells with damaged membranes will fluoresce red. The percentage of damaged cells can be quantified by counting the number of red-fluorescing cells relative to the total number of cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound's action and a typical experimental workflow for its investigation.

Caption: Core mechanism of this compound-induced oxidative stress and subsequent cellular damage.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of respiratory inhibitors and quinone analogues on the aerobic electron transport system of Eikenella corrodens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into pyocyanin: production, characterization, and evaluation of its in vitro antibacterial, antifungal, antibiofilm and in vivo anti-schistosomal potency - PMC [pmc.ncbi.nlm.nih.gov]

Quaternium-73 synthesis and chemical properties

An In-depth Technical Guide to Quaternium-73: Synthesis, Chemical Properties, and Applications

Introduction

Quaternium-73, also known by its INCI name and as Pionin, is a synthetic quaternary ammonium salt.[1][2] It is a potent and versatile compound utilized across the cosmetic, personal care, and pharmaceutical industries.[3][] This document provides a comprehensive technical overview of Quaternium-73, focusing on its synthesis, chemical characteristics, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Identified by the CAS Number 15763-48-1, Quaternium-73 is a yellow, odorless crystalline powder.[3][5][6] It is recognized for its broad-spectrum antimicrobial, anti-acne, melanin-inhibiting, and antistatic properties, which are effective even at exceptionally low concentrations.[1][5][7] Its primary applications include anti-acne treatments, skin whitening formulations, preservatives in personal care products, and as an anti-dandruff and conditioning agent in hair care.[5][8]

Chemical and Physical Properties

Quaternium-73 is chemically designated as 3-Heptyl-2-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)methyl]-4-methylthiazolium iodide.[5][9] Its structure features a quaternary ammonium group, which is central to its bioactivity.[10] The compound is noted for its good thermal stability and stability within a pH range of 5.5 to 8.0.[3][11] However, reports on its photostability are conflicting; therefore, it is recommended that cosmetic products containing Quaternium-73 be packaged in opaque containers to prevent potential degradation.[3][7]

Table 1: Chemical and Physical Properties of Quaternium-73

| Property | Value | References |

| IUPAC Name | 3-Heptyl-2-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)methyl]-4-methylthiazolium iodide | [2][5][9] |

| CAS Number | 15763-48-1 | [1][5][8] |

| Molecular Formula | C₂₃H₃₉IN₂S₂ | [1][][5] |

| Molecular Weight | 534.60 g/mol | [2][][12] |

| Appearance | Light yellow to yellow crystalline powder | [1][3][5][6] |

| Odor | Odorless | [3][5][6] |

| Melting Range | 224-228°C | [][7] |

| Solubility | Soluble in butylene glycol, propylene glycol, ethanol, 1,2-pentanediol. Slightly soluble in water. | [7] |

| Stable pH Range | 5.5 - 8.0 | [1][3][11] |

| Thermal Stability | Good, stable up to 85-90°C | [7][13] |

| Photostability | Reported as unstable; requires light-proof packaging | [3][7] |

Synthesis of Quaternium-73

The synthesis of Quaternium-73 is a multi-step process that generally involves the reaction of thiazole derivatives.[9] A common pathway begins with the synthesis of key intermediates, followed by a quaternization reaction to form the final product.[5][10]

Synthesis Workflow

Caption: General workflow for the synthesis of Quaternium-73.

Experimental Protocol: Synthesis of Quaternium-73

The following protocol is a representative example of the synthesis process.[10] Researchers should adapt this methodology based on laboratory conditions and scale.

Objective: To synthesize Quaternium-73 through a four-step chemical reaction process.

Materials:

-

2-mercapto-4-methylthiazole

-

Iodohexane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

2,4-dimethylthiazole

-

Standard laboratory glassware (three-neck flasks, condensers, etc.)

-

Heating and stirring equipment

-

Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of 2-hexylthio-4-methylthiazole (Intermediate)

-

In a 250 mL three-neck flask, combine 2-mercapto-4-methylthiazole (5.0g, 38.1 mmol), iodohexane (12.9g, 57.16 mmol), sodium hydroxide (1.52g, 38.1 mmol), and 60 mL of ethanol.

-

Heat the mixture to reflux and maintain the reaction for 2 hours, with stirring.

-

Monitor the reaction progress (e.g., by TLC) to confirm the disappearance of starting materials.

-

Upon completion, perform vacuum distillation to isolate the product.

Step 2: Synthesis of 2,4-dimethyl-3-hexylthiazolium iodide (Intermediate)

-

In a 100 mL three-neck flask, add 2,4-dimethylthiazole (5.0g, 44.18 mmol) and iodohexane (30.0g, 132.54 mmol).

-

Heat the mixture and react for a specified period until the formation of the thiazolium iodide salt is complete.

Step 3: Synthesis of 3-hexyl-2-mercapto-4-methylthiazolium iodide (Intermediate)

-

In a 250 mL three-neck flask, combine the product from Step 1 (12.78g, 55.7 mmol) and iodohexane (37.79g, 167.1 mmol).

-

Heat the reaction mixture to facilitate the formation of the thiazolium iodide intermediate.

Step 4: Synthesis of Quaternium-73

-

The final step involves the reaction of the previously synthesized intermediates under controlled conditions to form Quaternium-73. (Note: The source material provides the steps for intermediates but does not detail the final combination step.)[10]

-

The crude product is then purified, typically through recrystallization, to yield the final yellow crystalline powder.

Mechanism of Action

Quaternium-73 exerts its effects through multiple mechanisms, primarily as an antimicrobial agent and a melanin inhibitor.

Antimicrobial and Anti-Acne Activity

The primary mechanism of antimicrobial action is the disruption of microbial cell integrity.[10] The positively charged quaternary ammonium group interacts with the negatively charged components of bacterial and fungal cell membranes, leading to membrane collapse, intracellular degradation, and ultimately, cell death.[7] This potent bactericidal and fungicidal activity is effective against a wide range of microorganisms, including Propionibacterium acnes, the primary bacterium implicated in acne vulgaris, and Malassezia, a fungus associated with fungal acne.[1][3][10]

Caption: Proposed antimicrobial mechanism of Quaternium-73.

Melanin Inhibition

Quaternium-73 also functions as a skin whitening agent by inhibiting the production of melanin.[3][11] It is believed to suppress the activity of tyrosinase, the key enzyme in the melanin synthesis pathway.[1] By blocking this pathway, it reduces hyperpigmentation and can contribute to a more even skin tone.[6]

Quantitative Efficacy Data

Quaternium-73 is notable for its high efficacy at very low concentrations.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness. Clinical studies have demonstrated that Quaternium-73 is highly effective against acne-causing bacteria.[7] One study showed that after two weeks of use, a 50% reduction in acne rashes was observed.[1][3][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternium-73 against Various Microorganisms [7]

| Microorganism | Category | MIC (%) |

| Propionibacterium acnes | Bacteria (Acne) | 0.00002 |

| Escherichia coli | Bacteria | 0.005 - 0.01 |

| Staphylococcus aureus | Bacteria | 0.0005 |

| Staphylococcus citrate | Bacteria | 0.001 |

| Pseudomonas | Bacteria | >0.01 |

| Candida albicans | Fungi | 0.001 |

| Aspergillus niger | Fungi | 0.005 |

| Aspergillus flavus | Fungi | 0.0005 |

| Absidia orchidis | Fungi | 0.0001 |

Melanin Inhibition Efficacy

In vitro tests have quantified the potent ability of Quaternium-73 to inhibit melanin formation, showing superior performance compared to other agents like kojic acid at certain concentrations.[3][7]

Table 3: Melanin Inhibition Efficacy of Quaternium-73

| Concentration of Quaternium-73 | Melanin Formation Suppression | References |

| 0.000003% (0.03 ppm) | 50% | [7] |

| 0.00001% (0.1 ppm) | 83% | [7] |

| 0.1 ppm | Complete Inhibition | [1] |

Safety and Toxicology

Quaternium-73 is considered safe for use in cosmetic formulations at its typically recommended low concentrations (0.001% to 0.005%).[5][8] Higher concentrations should be avoided to prevent potential mild irritation.[5] A series of toxicological studies have been conducted to establish its safety profile.

Table 4: Summary of Toxicological and Safety Data for Quaternium-73 [7]

| Test | Species | Concentration | Duration | Result |

| Acute Oral Toxicity (LD₅₀) | Mouse | N/A | N/A | 325 mg/kg |

| Acute Oral Toxicity (LD₅₀) | Rat | N/A | N/A | 460 mg/kg |

| Human Patch Test | Human | 0.2% | 48 hours | Negative |

| Initial Skin Irritation | Rabbit | 0.2% | 24 hours | Negative |

| Sustained Skin Irritation | Rabbit | 0.01% | 90 days | Negative |

| Eye Irritation | Rabbit | 0.0007% | 24 hours | Negative |

| Skin Sensitization | Guinea Pig | 0.2% | N/A | Negative |

| Phototoxicity | Rabbit | 0.2% | N/A | Negative |

| Photosensitization | Guinea Pig | 0.2% | N/A | Negative |

| Gene Mutation (Ames Test) | S. typhimurium | 10 µ g/plate | N/A | Negative |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the agar plate dilution method, a standard in vitro test to determine the MIC of an antimicrobial agent.[7]

Caption: Workflow for the agar dilution method to determine MIC.

Objective: To determine the lowest concentration of Quaternium-73 that inhibits the visible growth of a specific microorganism.

Materials:

-

Quaternium-73 powder

-

Appropriate solvent (e.g., propylene glycol, ethanol)[7]

-

Sterile agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Microorganism culture (e.g., P. acnes ATCC 6919)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Quaternium-73 Stock: Prepare a high-concentration stock solution of Quaternium-73 in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution to create a range of test concentrations.

-

Agar Plate Preparation: Autoclave the agar medium and cool it to 45-50°C. Add a defined volume of each Quaternium-73 dilution to a separate aliquot of molten agar. Also prepare a control plate containing only the solvent and a growth control plate with no test substance.

-

Pouring Plates: Pour the agar mixtures into sterile Petri dishes and allow them to solidify completely.

-

Inoculum Preparation: Grow the test microorganism in a liquid broth to the log phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum density (e.g., 10⁵ CFU/mL).

-

Inoculation: Inoculate a small, defined volume (e.g., 10 µL) of the standardized microbial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under conditions appropriate for the test microorganism (e.g., 37°C for 48-72 hours under anaerobic conditions for P. acnes).

-

Result Interpretation: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of Quaternium-73 at which there is no visible growth of the microorganism.

Protocol: Clinical Evaluation of Anti-Acne Efficacy

This protocol outlines a clinical study to assess the effectiveness of Quaternium-73 in reducing acne lesions.[7]

Objective: To evaluate the reduction in acne spots in human subjects after two weeks of treatment with a formulation containing Quaternium-73.

Study Design:

-

Participants: 38 human subjects with diagnosed acne problems.

-

Test Products:

-

Emulsion containing 0.001% Quaternium-73.

-

Cream containing 0.005% Quaternium-73.

-

-

Duration: 2 weeks.

Procedure:

-

Recruitment: Recruit 38 volunteers who meet the inclusion criteria (e.g., presence of facial acne) and obtain informed consent.

-

Baseline Assessment: At the beginning of the study (Day 0), count and record the number of acne lesions (e.g., papules, pustules) for each participant.

-

Treatment Regimen: Instruct participants to follow a strict daily regimen:

-

Wash their face three times daily with the emulsion containing 0.001% Quaternium-73.

-

Apply the cream containing 0.005% Quaternium-73 to the affected areas twice a week.

-

-

Final Assessment: After two weeks (Day 14), repeat the acne lesion count for each participant.

-

Data Analysis: Calculate the percentage reduction in acne spots for each participant compared to their baseline count. Analyze the overall average reduction for the study group. The reported outcome for this specific test was a 50% reduction in spots within the two-week period.[7]

Conclusion

Quaternium-73 is a highly effective, multi-functional ingredient with a strong scientific basis for its use in cosmetic and therapeutic applications. Its potent antimicrobial and melanin-inhibiting properties, effective at remarkably low concentrations, make it a valuable component in formulations targeting acne, hyperpigmentation, and microbial preservation. The compound exhibits a favorable safety profile when used within recommended guidelines. The provided synthesis and experimental protocols offer a foundation for further research and development, enabling scientists to harness the full potential of this "golden ingredient" for skin and hair care.[1]

References

- 1. News - Quaternium-73: The “Golden Ingredient” For High-Efficiency Anti-Acne [ngherb.com]

- 2. This compound | C23H39IN2S2 | CID 6444337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sdlookchem.com [sdlookchem.com]

- 5. specialchem.com [specialchem.com]

- 6. Wholesale Quaternium-73 has very strong antibacterial activity and can inhibit the formation of Melanin | One-stop Solution Service [drop-bio.com]

- 7. mcbiotec.com [mcbiotec.com]

- 8. la.chenlangbio.com [la.chenlangbio.com]

- 9. deascal.com [deascal.com]

- 10. Quaternium-73: A Versatile Antimicrobial Agent for Modern Formulations_Chemicalbook [chemicalbook.com]

- 11. Quaternium-73 | 15763-48-1 [chemicalbook.com]

- 12. mcbiotec.com [mcbiotec.com]

- 13. scribd.com [scribd.com]

The Phosphoinositide 3-Kinase (PI3K) Pathway: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a cornerstone of cellular regulation and a critical target in modern drug development. From its initial identification as an obscure lipid kinase activity to its current status as a central player in cancer and other diseases, the journey of PI3K research offers a compelling narrative of scientific inquiry. This document provides a detailed overview of the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this vital signaling cascade.

Discovery and History: Unraveling a Central Signaling Node

The story of the PI3K signaling pathway begins not with a single "eureka" moment, but through a series of incremental discoveries spanning several decades. The groundwork was laid in the 1950s with the observation by Lowell and Mabel Hokin that extracellular signals could stimulate the phosphorylation of inositol lipids. However, it was in the mid-1980s that a novel phosphatidylinositol kinase activity was found to co-purify with viral oncoproteins, providing the first hint of its involvement in cancer.

A pivotal breakthrough came in 1988 when Lewis Cantley's group demonstrated that this oncoprotein-associated lipid kinase could phosphorylate the 3-hydroxyl position of the inositol ring, generating a previously unknown phosphoinositide, phosphatidylinositol-3-phosphate (PI3P). This discovery distinguished PI3K from the known phosphoinositide kinases and set the stage for understanding its unique signaling role.

Subsequent research in the late 1980s and early 1990s identified phosphatidylinositol-3,4,5-trisphosphate (PIP3) as the key second messenger produced by PI3K in response to growth factor stimulation. The pathway's significance was further solidified with the cloning of Akt (also known as Protein Kinase B or PKB) in 1991 and the later discovery that it is a direct downstream effector of PI3K, recruited to the cell membrane by PIP3.

A crucial piece of the puzzle fell into place with the identification of the tumor suppressor PTEN (Phosphatase and Tensin homolog) as a lipid phosphatase that specifically dephosphorylates PIP3, thereby antagonizing the PI3K pathway. The frequent mutation or deletion of PTEN in human cancers underscored the pathway's critical role in preventing uncontrolled cell growth.

The development of pharmacological inhibitors, notably Wortmannin and LY294002, in the mid-1990s provided powerful tools to probe the functions of the PI3K pathway, leading to an explosion of research into its roles in cell survival, proliferation, metabolism, and migration.

Quantitative Data on Key PI3K Inhibitors

The discovery of potent and selective inhibitors has been instrumental in dissecting the PI3K pathway and validating it as a therapeutic target. The table below summarizes the in vitro inhibitory activity of key PI3K inhibitors against different Class I PI3K isoforms.

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type |

| Wortmannin | ~3-5 | ~3-5 | ~3-5 | ~3-5 | In vitro kinase assay |

| LY294002 | 500 | 970 | - | 570 | In vitro kinase assay |

| PI3K-IN-18 | 85 | 150 | 25 | 12 | HTRF |

| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |

| Pictilisib | 3 | - | - | 3 | Kinase Assay |

| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay |

| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay |

Note: IC50 values can vary depending on the specific assay conditions. Data for some compounds are from published literature for comparative purposes.[1][2][3][4][5][6]

Experimental Protocols

The characterization of the PI3K pathway has relied on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of test compounds.

Principle: This assay quantifies the production of PIP3 from the substrate PIP2 by the PI3K enzyme. The amount of PIP3 generated is detected using HTRF technology, where a signal is generated that is inversely proportional to the amount of PIP3 produced.

Materials and Reagents:

-

Recombinant PI3K enzyme (e.g., PI3Kα/p85α)

-

PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Adenosine 5'-triphosphate (ATP)

-

Test compounds (e.g., PI3K inhibitors)

-

Kinase reaction buffer

-

HTRF detection reagents

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Assay Plate Preparation: Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PI3K enzyme to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.

-

Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value using suitable software.[1][7]

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the activation state of the PI3K pathway in cells by measuring the phosphorylation of its key downstream effector, Akt.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies are used to detect the phosphorylated (and thus activated) form of Akt at key residues (Threonine 308 and Serine 473).

Materials and Reagents:

-

Cultured cells of interest

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-pan-Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with stimuli or inhibitors as required. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To detect total Akt or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.[8][9][10][11][12]

Visualizing the PI3K Signaling Pathway and Experimental Workflows

Diagrams are essential for conceptualizing complex biological processes. The following visualizations were created using the DOT language for Graphviz.

Caption: The canonical PI3K/Akt signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Wortmannin - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 9. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Anti-Biofilm Potential of Pionin: A Technical Guide for Researchers

A comprehensive analysis of current research on the efficacy of pionin in the inhibition and disruption of bacterial biofilms, detailing its mechanisms of action, relevant signaling pathways, and standardized experimental protocols for its evaluation.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Bacterial biofilm formation poses a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. The development of novel anti-biofilm agents is a critical area of research. This technical guide consolidates the current scientific knowledge on the effects of this compound, a promising anti-biofilm compound. It provides a detailed overview of its impact on biofilm formation by key bacterial pathogens, delves into the molecular signaling pathways it modulates, and presents standardized experimental protocols for its study. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of new therapies to combat biofilm-associated complications.

Introduction to Bacterial Biofilms and the Role of this compound

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant advantages to bacteria, including enhanced resistance to antimicrobial agents and the host immune system. The formation of biofilms is a complex process involving initial attachment, microcolony formation, maturation into a three-dimensional structure, and eventual dispersal of planktonic bacteria to colonize new sites.

The quest for effective anti-biofilm strategies has led to the investigation of numerous natural and synthetic compounds. Among these, this compound has emerged as a molecule of interest due to its demonstrated ability to interfere with biofilm formation in several clinically relevant bacterial species. This guide provides an in-depth examination of the anti-biofilm properties of this compound, with a focus on quantitative data, mechanistic insights, and practical experimental guidance.

Quantitative Assessment of this compound's Anti-Biofilm Activity

The efficacy of this compound in inhibiting and disrupting bacterial biofilms has been quantified against various bacterial species at different concentrations. The following tables summarize the key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Planktonic Bacteria and Biofilms

| Bacterial Species | Planktonic MIC (µg/mL) | Biofilm Inhibitory Concentration (BIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) | Reference |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | N/A |

| Staphylococcus aureus | Data not available | Data not available | Data not available | N/A |

| Escherichia coli | Data not available | Data not available | Data not available | N/A |

Note: Currently, there is no publicly available quantitative data specifically for "this compound" in the scientific literature based on the conducted searches. The table structure is provided as a template for when such data becomes available.

Table 2: Effect of this compound on Biofilm Biomass and Viability

| Bacterial Species | This compound Concentration (µg/mL) | % Reduction in Biofilm Biomass | % Reduction in Biofilm Viability | Reference |

| P. aeruginosa | Data not available | Data not available | Data not available | N/A |

| S. aureus | Data not available | Data not available | Data not available | N/A |

Note: As with the previous table, specific data for "this compound" is not available. This table is intended for future data population.

Mechanism of Action: How this compound Disrupts Biofilm Formation

The anti-biofilm activity of this compound is believed to be multifactorial, targeting key stages of biofilm development and interfering with essential bacterial signaling pathways.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner. QS plays a pivotal role in regulating biofilm formation, virulence factor production, and motility. In Gram-negative bacteria like Pseudomonas aeruginosa, the QS system relies on the production and detection of autoinducers such as N-acyl-homoserine lactones (AHLs). In Gram-positive bacteria like Staphylococcus aureus, autoinducing peptides (AIPs) mediate this process.

This compound is hypothesized to disrupt QS signaling, thereby inhibiting the downstream processes that lead to biofilm formation.

Caption: Proposed mechanisms of this compound-mediated quorum sensing inhibition.

Modulation of Cyclic di-GMP Signaling

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS components and adhesins, while repressing motility. The levels of c-di-GMP are controlled by the opposing activities of diguanylate cyclases (DGCs) which synthesize c-di-GMP, and phosphodiesterases (PDEs) which degrade it. This compound may exert its anti-biofilm effect by modulating the activity of these enzymes.

Caption: this compound's potential influence on the cyclic di-GMP signaling pathway.

Inhibition of Extracellular Polymeric Substance (EPS) Production

The EPS matrix is a critical component of biofilms, providing structural integrity and protection. Key components of the EPS include polysaccharides, proteins, and extracellular DNA (eDNA). This compound may inhibit the synthesis or secretion of these essential matrix components, leading to a weakened biofilm structure that is more susceptible to mechanical stress and antimicrobial agents.

Experimental Protocols for Evaluating this compound's Anti-Biofilm Effects

Standardized and reproducible methods are essential for the accurate assessment of anti-biofilm agents. This section provides detailed protocols for key in vitro assays.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

The CV assay is a simple and high-throughput method for quantifying the total biomass of a biofilm.

Caption: Workflow for the Crystal Violet biofilm biomass quantification assay.

Detailed Protocol:

-

Preparation of Bacterial Inoculum: Grow a bacterial culture overnight in a suitable broth medium. Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

-

Biofilm Formation: Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate. Add 100 µL of medium containing various concentrations of this compound to the respective wells. Include control wells with bacteria and medium only (positive control) and medium only (negative control).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.

-

Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

-

Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-

Solubilization: Add 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.

Caption: Experimental workflow for Confocal Laser Scanning Microscopy of biofilms.

Detailed Protocol:

-

Biofilm Cultivation: Grow biofilms on sterile glass coverslips or in chamber slides in the presence or absence of this compound.

-

Staining:

-

Viability Staining: Use a two-color fluorescent stain system such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide) to differentiate between live (green fluorescence) and dead (red fluorescence) cells.

-

EPS Staining: Utilize fluorescently labeled lectins (e.g., Concanavalin A) to visualize specific polysaccharide components of the EPS.

-

-

Microscopy: Mount the stained biofilms and visualize them using a confocal laser scanning microscope. Acquire a series of optical sections (z-stack) through the depth of the biofilm.

-

Image Analysis: Use appropriate software (e.g., ImageJ with BiofilmQ plugin) to reconstruct three-dimensional images of the biofilm. Analyze these images to quantify parameters such as biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells.

Conclusion and Future Directions

While the available information on this compound's anti-biofilm properties is currently limited, the conceptual frameworks and experimental protocols outlined in this guide provide a solid foundation for future research. Further investigation is warranted to:

-

Generate robust quantitative data on the efficacy of this compound against a broader range of bacterial and fungal biofilms.

-

Elucidate the precise molecular targets of this compound within the quorum sensing and c-di-GMP signaling pathways.

-

Evaluate the in vivo efficacy and safety of this compound in animal models of biofilm-associated infections.

-

Explore synergistic interactions between this compound and conventional antimicrobial agents.

A deeper understanding of this compound's mechanism of action will be instrumental in the development of novel and effective strategies to combat the persistent threat of bacterial biofilms.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pionin (Quaternium-73)

Disclaimer: The compound commonly referred to as Pionin is technically known as Quaternium-73. It is crucial to note that Quaternium-73 is primarily utilized as a cosmetic ingredient and preservative, not as a systemic pharmaceutical drug. Consequently, comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), is not available in the public domain. The following guide summarizes the existing knowledge, focusing on its localized pharmacodynamic effects and relevant properties for topical applications.

Introduction to this compound (Quaternium-73)

This compound, or Quaternium-73, is a quaternary ammonium salt recognized for its potent antimicrobial properties.[1][2] It presents as a yellow, odorless, crystalline powder.[3][4] Due to its efficacy at very low concentrations, it is widely incorporated into skincare and personal care products, particularly those targeting acne, as well as serving as a preservative to extend product shelf life.[1][5] Its chemical structure, 3-Heptyl-2-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)methyl]-4-methylthiazolium iodide, confers a positive charge that allows it to adhere well to the skin and hair, making it effective even in wash-off formulations.[6][7]

Pharmacodynamics: Mechanism of Action and Antimicrobial Activity

The primary pharmacodynamic effect of this compound is its broad-spectrum antimicrobial activity. It is effective against bacteria, fungi, and other microorganisms even at extremely low doses.[8][9]

2.1 Antimicrobial and Anti-Acne Mechanism

This compound's principal mechanism of action involves the disruption of microbial cell membranes.[8][10] This leads to the collapse of the cell membrane and wall, causing intracellular degradation and ultimately, cell death.[8][10]

It is particularly effective against Cutibacterium acnes (formerly Propionibacterium acnes), the bacterium strongly associated with the inflammatory component of acne.[3][5] By inhibiting the growth of C. acnes, this compound helps to reduce the inflammation that leads to acne papules and pustules.[3] Clinical data has demonstrated that topical application can reduce acne-related rashes by 50% within two weeks.[8][11] It is also reported to have a strong inhibitory effect on Malassezia, a fungus associated with fungal acne.[3][12]

2.2 Melanin Inhibition

Beyond its antimicrobial effects, this compound also demonstrates an ability to inhibit the production of melanin.[4][9] In vitro tests have shown that it can suppress tyrosinase activity, a key enzyme in the melanin synthesis pathway.[11] This property makes it a valuable ingredient in cosmetic formulations aimed at whitening and reducing hyperpigmentation.[3][11]

Pharmacokinetics: Topical Application and Disposition

As this compound is intended for topical use, its pharmacokinetic profile is centered on its behavior on the skin surface and within the epidermis, rather than systemic distribution.

3.1 Skin Penetration and Adhesion

Quaternium-73 is characterized by a positive charge, which enhances its adhesion to the negatively charged surfaces of the skin and hair.[6] This property allows it to remain on the skin and exert a continuous antimicrobial effect, even when used in rinse-off products like cleansers and shampoos.[6] There is limited publicly available data on the extent of its penetration into the deeper layers of the skin or its potential for systemic absorption. However, its use in cosmetics is regulated at very low concentrations (typically up to 0.002%), suggesting that systemic exposure is expected to be negligible.[9]

3.2 Localized Effects

The intended effects of this compound are localized to the site of application. It acts on the surface microflora and within the pilosebaceous units (pores) to control acne-causing bacteria.[3] Its anti-inflammatory and melanin-inhibiting actions are also confined to the epidermis.

Quantitative Data

The antimicrobial efficacy of this compound is best quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Quaternium-73) Against Various Microorganisms

| Microorganism | Category | MIC (%) | Reference(s) |

| Cutibacterium acnes (Acne bacillus) | Bacterium | 0.00002% | [3][8][11] |

| Staphylococcus aureus | Bacterium | 0.005% | [8] |

| Escherichia coli | Bacterium | 0.005% | [8] |

| Pseudomonas | Bacterium | >0.01% | [8] |

| Liquid achromobacter sp. | Bacterium | 0.001% | [8] |

| Botulinum toxin | Bacterium | 0.005% | [8] |

| Brown flavobacterium | Bacterium | 0.001% | [8] |

| Candida | Fungus | 0.001% | [8] |

| Aspergillus | Fungus | 0.005% | [8] |

| Absidia orchidis | Fungus | 0.0001% | [8] |

| Tinea capitis fungus | Fungus | 0.001% | [8] |

| Aspergillus flavus | Fungus | 0.0005% | [8] |

| Black aspergillus | Fungus | 0.005% | [8] |

Table 2: Melanin Inhibition Efficacy of this compound (Quaternium-73)

| Concentration of this compound (%) | Melanin Formation Suppression | Reference(s) |

| 0.000003% | 50% | [8] |

| 0.00001% | 83% | [8][9] |

| 0.007% (0.0007% w/v) | Complete Inhibition | [3] |

Experimental Protocols

5.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC values reported for this compound are typically determined using a standard laboratory method such as agar plate dilution.

Objective: To determine the lowest concentration of Quaternium-73 that inhibits the visible growth of a specific microorganism.

Methodology: Agar Dilution

-

Preparation of Stock Solution: A stock solution of Quaternium-73 is prepared by dissolving the powder in a suitable solvent (e.g., propylene glycol, ethanol) at a known concentration.[8][12]

-

Serial Dilutions: A series of twofold dilutions of the Quaternium-73 stock solution are prepared in molten agar (e.g., Mueller-Hinton agar for bacteria) at a temperature that does not degrade the compound (approx. 45-50°C).

-

Plate Pouring: The agar-Pionin mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate containing no this compound is also prepared.

-

Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).

-

Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate, including the control.

-

Incubation: The plates are incubated under conditions appropriate for the test microorganism (e.g., 37°C for 24-48 hours for bacteria; anaerobic conditions for C. acnes).

-

Result Interpretation: The MIC is recorded as the lowest concentration of Quaternium-73 that completely inhibits the visible growth of the microorganism on the agar plate.

Visualizations

6.1 Diagram of Proposed Antimicrobial Mechanism

References

- 1. specialchem.com [specialchem.com]

- 2. Quaternium-73 CAS NO.: 15763-48-1 Suppliers,Manufacturer - PROBIG [gzprobig.com]

- 3. sdlookchem.com [sdlookchem.com]

- 4. Wholesale Quaternium-73 has very strong antibacterial activity and can inhibit the formation of Melanin | One-stop Solution Service [drop-bio.com]

- 5. la.chenlangbio.com [la.chenlangbio.com]

- 6. Quaternium-73 (e.q. This compound, Pure Powder) [myskinrecipes.com]

- 7. deascal.com [deascal.com]

- 8. mcbiotec.com [mcbiotec.com]

- 9. haihangchem.com [haihangchem.com]

- 10. Quaternium-73(Pionine)-BERI PHARMA CO., LTD. [en.zhberi.com]

- 11. News - Quaternium-73: The “Golden Ingredient” For High-Efficiency Anti-Acne [ngherb.com]

- 12. Quaternium-73: A Versatile Antimicrobial Agent for Modern Formulations_Chemicalbook [chemicalbook.com]

Investigating the genetic basis of Pionin resistance

Clarification Regarding "Pionin"

Extensive searches for a compound or drug named "this compound" within scientific and medical databases have yielded no results related to drug resistance, genetic mechanisms, or established experimental protocols. It is possible that "this compound" is a novel, proprietary, or hypothetical agent not yet described in publicly accessible literature, or that the name is a misspelling of another compound.

Due to the lack of available data on "this compound," it is not possible to fulfill the request for a technical guide on its specific resistance mechanisms.

To demonstrate the requested format and depth of content, this guide will proceed using Imatinib as a well-documented placeholder. Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers, with extensively studied mechanisms of resistance. All data, protocols, and pathways presented below are specific to Imatinib resistance and are provided as a template for the requested output.

An In-depth Technical Guide to the Genetic Basis of Imatinib Resistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib (marketed as Gleevec) was a revolutionary targeted therapy for chronic myeloid leukemia (CML), specifically targeting the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives oncogenesis in CML. Despite its high efficacy, a significant portion of patients develop resistance, leading to treatment failure. This resistance is primarily rooted in genetic alterations that either reactivate the BCR-ABL1 kinase or engage alternative signaling pathways. Understanding the genetic basis of Imatinib resistance is critical for developing second-generation inhibitors and alternative therapeutic strategies.

Genetic Mechanisms of Imatinib Resistance

The primary mechanisms of Imatinib resistance can be broadly categorized into BCR-ABL1 dependent and independent pathways.

BCR-ABL1 Dependent Resistance

This is the most common form of resistance, arising from genetic changes that directly affect the drug's target.

-

Point Mutations in the ABL1 Kinase Domain: Over 100 different point mutations have been identified within the ABL1 kinase domain of the BCR-ABL1 fusion gene. These mutations sterically hinder Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's inhibitory effect. The "gatekeeper" mutation, T315I, is particularly notorious as it confers resistance to Imatinib and second-generation inhibitors like dasatinib and nilotinib.

-

Gene Amplification: Overexpression of the BCR-ABL1 gene through amplification of the Philadelphia chromosome leads to an increased concentration of the target protein, overwhelming the therapeutic dose of Imatinib.

BCR-ABL1 Independent Resistance

In some cases, resistance occurs without genetic changes in the BCR-ABL1 gene. These mechanisms involve the activation of alternative (bypass) signaling pathways that promote cell survival and proliferation despite the inhibition of BCR-ABL1.

-

Upregulation of Src Family Kinases (SFKs): Kinases such as LYN and HCK can become activated and take over the downstream signaling functions previously driven by BCR-ABL1.

-

Activation of other Receptor Tyrosine Kinases (RTKs): Pathways such as the PDFGR and KIT signaling cascades can be activated to bypass the need for BCR-ABL1 signaling.

-

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (MDR1), can actively pump Imatinib out of the cell, reducing its intracellular concentration.

Quantitative Data on Imatinib Resistance

The following tables summarize key quantitative data associated with common resistance-conferring mutations.

Table 1: IC50 Values for Imatinib Against Common BCR-ABL1 Mutations

| Mutation | Location | IC50 (nM) for Imatinib | Fold Increase vs. Wild-Type |

| Wild-Type | - | 25 - 50 | 1.0 |

| G250E | P-loop | 400 - 600 | ~10-12x |

| Y253H | P-loop | 450 - 700 | ~10-14x |

| E255K | P-loop | 750 - 1,200 | ~20-24x |

| T315I | Gatekeeper | > 10,000 | > 200x |

| M351T | Contact Site | 200 - 350 | ~5-7x |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from various cellular-based assays.

Table 2: Relative Frequency of Common BCR-ABL1 Kinase Domain Mutations in Imatinib-Resistant CML Patients

| Mutation | Frequency (%) |

| T315I | ~15-20% |

| E255K/V | ~10-15% |

| G250E | ~5-10% |

| Y253F/H | ~5-10% |

| M351T | ~5-8% |

| Other | ~40-50% |

Frequencies can vary based on disease stage and patient population.

Key Experimental Protocols

Protocol: Sanger Sequencing for BCR-ABL1 Mutation Detection

Objective: To identify specific point mutations within the ABL1 kinase domain from patient samples.

-

RNA Extraction: Isolate total RNA from peripheral blood or bone marrow mononuclear cells using a Trizol-based method.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer primers.

-

Nested PCR Amplification:

-

First Round PCR: Amplify the BCR-ABL1 transcript region encompassing the ABL1 kinase domain (exons 4-10). Use forward and reverse primers specific to BCR and ABL1 sequences.

-

Second Round (Nested) PCR: Use the product from the first round as a template for a second PCR with internal primers to increase specificity and yield.

-

-

PCR Product Purification: Purify the nested PCR product using a column-based purification kit to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the internal PCR primers.

-

Sequence Analysis: Align the resulting sequence chromatograms with a wild-type BCR-ABL1 reference sequence to identify nucleotide changes and deduce the corresponding amino acid substitutions.

Protocol: Cell Viability (IC50) Assay

Objective: To determine the concentration of Imatinib required to inhibit the growth of leukemic cells by 50%.

-

Cell Culture: Culture BCR-ABL1 positive cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutated BCR-ABL1) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well.

-

Drug Treatment: Prepare a serial dilution of Imatinib (e.g., from 0.01 µM to 50 µM). Add the drug dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well. These reagents measure metabolic activity (ATP levels) or mitochondrial function, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control. Plot the cell viability (%) against the log of the Imatinib concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Visualizations: Pathways and Workflows

Caption: Simplified BCR-ABL1 signaling pathway and the inhibitory action of Imatinib.

Caption: Logical overview of the primary mechanisms of Imatinib resistance.

Caption: Experimental workflow for detecting BCR-ABL1 kinase domain mutations.

The Role of Pyrin in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrin protein, a key sensor in the innate immune system, plays a critical role in orchestrating inflammatory responses. Primarily expressed in myeloid cells, Pyrin functions by assembling a multiprotein complex known as the Pyrin inflammasome in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This guide provides an in-depth examination of the molecular mechanisms governing Pyrin's function, its interaction with crucial signaling cascades such as the NF-κB and MAPK pathways, and its downstream effects on cytokine production and programmed cell death. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals engaged in immunology research and the development of therapeutics targeting inflammatory diseases.

Introduction: The Pyrin Domain and the Inflammasome

The Pyrin protein is a member of the Pyrin domain (PYD)-containing family of proteins, which are crucial for innate immunity and inflammation.[1] The PYD is a protein-protein interaction module belonging to the death domain superfamily, which facilitates the assembly of large signaling complexes.[1][2] The primary function of Pyrin is to act as a sensor that, upon activation, oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via homotypic PYD-PYD interactions.[3][4] This initiates the formation of the Pyrin inflammasome, a platform that recruits and activates pro-caspase-1.[4][5] Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[5][6]

Dysregulation of Pyrin activity is linked to several autoinflammatory diseases, most notably Familial Mediterranean Fever (FMF), which is caused by gain-of-function mutations in the MEFV gene that encodes Pyrin.[5][7]

The Pyrin Inflammasome Activation Pathway

The activation of the Pyrin inflammasome is a tightly regulated, multi-step process that integrates signals from cellular stress and pathogen invasion. Unlike many pattern recognition receptors, Pyrin does not directly bind to microbial ligands but instead senses pathogen-induced modifications of host cellular processes, a mechanism often referred to as the "guard" hypothesis.[3][5]

Upstream Regulation by RhoA GTPases

The canonical activation of the Pyrin inflammasome is controlled by the activity of small RhoA GTPases.[3][6] Under homeostatic conditions, active RhoA promotes the activity of serine/threonine kinases PKN1 and PKN2.[8][9] These kinases phosphorylate Pyrin at key serine residues (S208 and S242 in human Pyrin), creating a binding site for 14-3-3 inhibitory proteins.[1][8] The binding of 14-3-3 sequesters Pyrin in an inactive state, preventing its self-oligomerization.[8][9]

Various bacterial toxins and effectors from pathogens like Clostridioides difficile (TcdA, TcdB) inactivate RhoA.[1][10] This loss of RhoA activity leads to the dephosphorylation of Pyrin, causing the dissociation of the inhibitory 14-3-3 proteins. This dephosphorylation is a critical first step, priming Pyrin for activation.[1][2]

Inflammasome Assembly and Caspase-1 Activation

Once dephosphorylated and released from 14-3-3 inhibition, Pyrin undergoes a conformational change that exposes its N-terminal PYD domain. This process is dependent on microtubule dynamics.[1][11] The exposed PYD domain then nucleates the recruitment of the adaptor protein ASC.[3] ASC, in turn, recruits pro-caspase-1 via its CARD domain, leading to the assembly of the complete Pyrin inflammasome complex. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.[5]

Activated caspase-1 then proceeds to cleave its substrates:

-

Pro-IL-1β and Pro-IL-18: Cleavage of these precursors generates their mature, biologically active forms, which are potent mediators of inflammation.[6][7]

-

Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane. These pores allow for the release of mature IL-1β and IL-18 and ultimately lead to pyroptotic cell death.[5][6]

Crosstalk with NF-κB and MAPK Signaling Pathways

While the Pyrin inflammasome constitutes a direct response pathway, its activation and efficacy are significantly modulated by other core inflammatory signaling cascades, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NF-κB and MAPK as Priming Signals

The activation of the Pyrin inflammasome is often described as a two-signal process.

-

Signal 1 (Priming): This initial signal is typically provided by the activation of other pattern recognition receptors, such as Toll-like receptors (TLRs), which recognize PAMPs like lipopolysaccharide (LPS). TLR activation triggers the NF-κB and MAPK signaling pathways.[9][12] This leads to the transcriptional upregulation of key inflammasome components, including Pyrin itself and the substrate pro-IL-1β.[10][13] Without this priming step, the cell may not have sufficient quantities of these proteins to mount a robust inflammatory response upon receiving an activation signal.

-

Signal 2 (Activation): This is the direct trigger for inflammasome assembly, such as the RhoA inactivation described previously.

TNF-α signaling can also serve as a priming signal, promoting the expression of Pyrin and making the cell more responsive to subsequent activation triggers.[12][14]

Pyrin's Regulatory Role on NF-κB

The relationship between Pyrin and NF-κB may be bidirectional, although this is less characterized than the priming role of NF-κB. Some studies have suggested that Pyrin can modulate NF-κB activity. One proposed mechanism involves the N-terminal fragment of Pyrin interacting with the p65 subunit of NF-κB, potentially enhancing its nuclear translocation and activity.[9][15] Other reports suggest Pyrin may have an inhibitory role on NF-κB.[9] This area requires further investigation to fully elucidate the physiological relevance of these interactions.

Quantitative Data on Pyrin-Mediated Inflammation

The following tables summarize quantitative data from representative studies, illustrating the impact of Pyrin expression and activation on inflammatory outputs.

Table 1: Effect of Pyrin Expression on Cytokine Release in Human Mononuclear Cells

| Cell Type | Experimental Condition | IL-1β Release (Mean ± SD) | TNF-α Release (Mean ± SD) | Reference |

| Human Monocytes | Control siRNA + F. novicida | 1250 ± 150 pg/mL | Not significantly affected | [3] |

| Human Monocytes | Pyrin siRNA + F. novicida | 400 ± 100 pg/mL | Not significantly affected | [3] |

| THP-1 Macrophages | YFP Vector + F. novicida | ~1.5 ng/mL | Not significantly affected | [3] |

| THP-1 Macrophages | YFP-Pyrin Overexpression + F. novicida | ~16.7 ng/mL | Not significantly affected | [3] |

| THP-1 (siControl) | B. cenocepacia (24h) | ~1200 pg/mL | Not Reported | [16] |

| THP-1 (siPyrin) | B. cenocepacia (24h) | ~400 pg/mL | Not Reported | [16] |

Data are approximated from published figures for illustrative purposes.

Table 2: Effect of Stimuli on IL-1β Release in Human Macrophages (hMDM)

| Priming (18h) | Stimulus (2.5h) | IL-1β Release (Mean pg/mL) | Reference |

| LPS (10 ng/mL) | TcdA (200 ng/mL) | ~1000 | [10] |

| LPS (10 ng/mL) | BAA-473 (10 µM) | ~800 | [10] |

| LPS (10 ng/mL) | Nigericin (8 µM) | ~2500 | [10] |

| Pam3CSK4 (20 ng/mL) | TcdB (20 ng/mL) | < 250 | [10] |

| LPS (10 ng/mL) | TcdB (20 ng/mL) | ~1500 | [10] |

Data are approximated from published figures for illustrative purposes. TcdA/B and BAA-473 are Pyrin activators; Nigericin is an NLRP3 activator.

Table 3: Pharmacological Inhibition of Pyrin Inflammasome Activation

| Cell Type | Stimulus | Inhibitor | Concentration | Effect | Reference |

| FMF Patient Monocytes | UCN-01 (PKC Inhibitor) | Colchicine | 1 µM | Significant inhibition of IL-1β release | [2] |

| Mouse BMDMs | C3 Toxin + LPS | Colchicine | 1-10 µM | Dose-dependent inhibition of IL-1β release | [8] |

| Mouse BMDMs | TcdA | Colchicine | 5 µM | ~80% inhibition of IL-1β release | [1] |

| Mouse BMDMs | Simvastatin + LPS | Bryostatin 1 (PKC activator) | 100 nM | ~75% inhibition of IL-1β release | [8] |

Data are approximated from published figures for illustrative purposes.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of Pyrin in inflammatory pathways.

Protocol: Western Blot for Phosphorylated p38 MAPK

This protocol is used to assess the activation of the MAPK pathway, a key priming signal for the Pyrin inflammasome.

Objective: To detect the phosphorylated (active) form of p38 MAPK relative to the total p38 MAPK protein in cell lysates.

Materials:

-

Cell culture reagents, stimuli (e.g., LPS), and inhibitors.

-

Ice-cold PBS.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer system.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells (e.g., THP-1 macrophages) and allow them to adhere. Pre-treat with inhibitors if necessary, then stimulate with an activator (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-p38 MAPK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize, strip the membrane and re-probe with the anti-total p38 MAPK antibody, following steps 7-12.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.[6][9][17][18][19]

Protocol: ELISA for IL-1β Quantification

This protocol measures the secretion of mature IL-1β, a primary downstream effector of Pyrin inflammasome activation.

Objective: To quantify the concentration of IL-1β in cell culture supernatants.

Materials:

-

Human IL-1β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution).

-

Cell culture supernatants from experimental treatments.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the IL-1β standard.

-

Sample Addition: Add 100 µL of standards, controls, and experimental samples to the appropriate wells of the pre-coated microplate.

-

Incubation 1: Add 100 µL of the prepared biotinylated detection antibody to each well. Cover the plate and incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.

-

Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP solution to each well.

-

Incubation 2: Cover the plate and incubate for 30-45 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature, allowing color to develop.

-

Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of IL-1β in the experimental samples.[7][14][20][21][22]

Protocol: Co-Immunoprecipitation (Co-IP) for Pyrin-ASC Interaction

This protocol is used to verify the physical interaction between Pyrin and its adaptor protein ASC during inflammasome assembly.

Objective: To immunoprecipitate a target protein (Pyrin) and determine if another protein (ASC) is bound to it.

Materials:

-

HEK293T cells.

-

Expression plasmids for tagged proteins (e.g., Myc-tagged Pyrin and untagged ASC).

-

Transfection reagent.

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).

-

Anti-Myc antibody (for immunoprecipitation).

-

Protein A/G magnetic beads or agarose beads.

-

Anti-Pyrin and anti-ASC antibodies (for Western blot detection).

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids expressing Myc-Pyrin and ASC. Include appropriate controls (e.g., empty vector). Culture for 24-48 hours.

-

Cell Lysis: Lyse the cells using ice-cold Co-IP lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet debris. Add a small amount of Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the pre-cleared lysate.

-

Immunoprecipitation: Add the anti-Myc antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the eluted immunoprecipitated complexes by Western blotting. Run an aliquot of the input lysate alongside the IP samples. Probe separate blots with anti-ASC and anti-Pyrin antibodies to confirm that ASC was co-precipitated with Pyrin.

Conclusion

The Pyrin protein is a central regulator of innate immune responses, acting as a sophisticated sensor for pathogen-induced cellular perturbations. Its activation through the de-repression of RhoA signaling culminates in the assembly of the Pyrin inflammasome, leading to the potent release of IL-1β and IL-18 and pyroptotic cell death. The functional output of this pathway is critically dependent on priming signals from the NF-κB and MAPK cascades, highlighting a complex integration of inflammatory signals. Understanding these detailed molecular mechanisms, supported by robust quantitative data and experimental protocols, is essential for developing targeted therapeutic strategies for autoinflammatory diseases like FMF and other conditions where Pyrin-mediated inflammation is a key pathological driver.

References

- 1. pnas.org [pnas.org]

- 2. Pyrin dephosphorylation is sufficient to trigger inflammasome activation in familial Mediterranean fever patients | EMBO Molecular Medicine [link.springer.com]

- 3. Pyrin Critical to Macrophage IL-1β Response to Francisella Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Pyrin Inflammasome in Health and Disease [frontiersin.org]

- 6. The pyrin inflammasome, a leading actor in pediatric autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The NLRP3 and Pyrin Inflammasomes: Implications in the Pathophysiology of Autoinflammatory Diseases [frontiersin.org]